molecular formula C7H6cLNO2 B1664060 2-Chloro-6-nitrotoluene CAS No. 83-42-1

2-Chloro-6-nitrotoluene

Cat. No.: B1664060
CAS No.: 83-42-1
M. Wt: 171.58 g/mol
InChI Key: XCSNRORTQRKCHB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-6-nitrotoluene typically involves the chlorination of ortho-nitrotoluene. The process includes the following steps :

    Reactants: Ortho-nitrotoluene is placed in a reaction kettle.

    Catalyst Addition: A suitable catalyst, such as metallic tin, is added.

    Chlorination: Chlorine gas is introduced at a temperature range of 25-85°C.

    Reaction Monitoring: The reaction is monitored until the ortho-nitrotoluene content is reduced to 8-12%.

    Cooling and Rectification: The reaction mixture is cooled, and the product is separated by rectification.

Industrial Production Methods: In industrial settings, the process is optimized to increase the yield of this compound. The use of specific catalysts and controlled reaction conditions can improve the proportion of the desired product to about 65%, reducing production costs and energy consumption .

Chemical Reactions Analysis

2-Chloro-6-nitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-6-nitrotoluene is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitrotoluene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chlorine atom can participate in substitution reactions, leading to the formation of different derivatives with varying biological activities .

Properties

IUPAC Name

1-chloro-2-methyl-3-nitrobenzene
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InChI

InChI=1S/C7H6ClNO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSNRORTQRKCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041263
Record name 1-Chloro-2-methyl-3-nitrobenzene
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Molecular Weight

171.58 g/mol
Source PubChem
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CAS No.

83-42-1
Record name 1-Chloro-2-methyl-3-nitrobenzene
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Record name 2-Chloro-6-nitrotoluene
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Record name 2-CHLORO-6-NITROTOLUENE
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Record name Benzene, 1-chloro-2-methyl-3-nitro-
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Record name 1-Chloro-2-methyl-3-nitrobenzene
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Record name 2-chloro-6-nitrotoluene
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Record name 2-CHLORO-6-NITROTOLUENE
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Synthesis routes and methods

Procedure details

2-Chloro-5-nitrotoluene, which is required as a starting product, is accessible by nitrating o-chlorotoluene (Rec. Trav. Chim. Pays-Bas 32, (1913) 244 et seq.). It can be isolated from the resulting mixture of isomers by distillation in 43% yield (Loc. cit. 286). This distillation gives pure 2-chloro-6-nitrotoluene as first runnings the other isomers can be separated in a known way. Since all isomers, by virtue of their reactive groups, are intermediates which can be put to many uses and for which there is adequate demand, no undesirable by-products are obtained in this reaction. Thus, even if this preliminary stage is included, this invention represents a very favorable procedure.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary chemical transformations 2-chloro-6-nitrotoluene can undergo?

A1: this compound serves as a versatile precursor for synthesizing various compounds. Key transformations include:

  • Catalytic Hydrogenation: This reaction facilitates the reduction of the nitro group to an amine, yielding 3-chloro-2-methylaniline. Research has explored the kinetics of this process using a palladium/carbon catalyst, demonstrating high selectivity with minimal dehalogenation [].
  • Oxidation: Using nitric acid as an oxidant, this compound can be converted to 2-chloro-6-nitrobenzoic acid. This reaction typically employs sulfuric acid and vanadium pentoxide to achieve optimal conversion [].
  • Chlorination: Studies have investigated the liquid-phase chlorination of this compound, revealing the influence of reaction temperature and molecular structure on the process. Notably, under specific conditions, complete substitution of the nitro group by chlorine is achievable [].

Q2: What are the applications of this compound in organic synthesis?

A: This compound serves as a key starting material for synthesizing various biologically active molecules. One notable example is the synthesis of 4-chloroindole-3-acetic acid (4-Cl-IAA) and its esters []. These compounds exhibit potent plant growth-regulating properties, including:

  • Elongation Activity: 4-Cl-IAA and its esters demonstrate significant elongation activity in Avena coleoptiles, surpassing the activity of indole-3-acetic acid [].
  • Root Growth Modulation: These compounds can both inhibit hypocotyl growth and stimulate lateral root formation in specific plant species [].

Q3: Have there been any studies on the photodissociation dynamics of this compound?

A: While specific details aren't available in the provided abstracts, one study mentions investigating the photodissociation dynamics of this compound in the gas phase using laser-induced fluorescence detection of OH radicals []. This suggests research interest in understanding the compound's behavior upon light exposure, which could be relevant to atmospheric chemistry or photochemical applications.

Q4: What synthetic routes are available for producing 2-chloro-6-amino-benzoic acid from this compound?

A: A novel method for synthesizing 2-chloro-6-amino-benzoic acid from this compound has been reported, involving the following steps []:

    Q5: Can this compound be used to synthesize fluorinated aromatic compounds?

    A: Yes, this compound serves as a precursor for synthesizing 2-chloro-6-fluorotoluene []. The synthesis involves a two-step process:

    1. Reduction: this compound is reduced to 3-chloro-2-methylaniline using iron powder in a ferrous chloride solution [].
    2. Diazotization and Fluorination: 3-chloro-2-methylaniline undergoes diazotization followed by reaction with fluoroboric acid to form a diazonium salt. Subsequent decomposition of this salt at 140°C yields 2-chloro-6-fluorotoluene [].

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